molecular formula C13H14N2O2 B2452825 Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate CAS No. 697234-09-6

Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate

Cat. No.: B2452825
CAS No.: 697234-09-6
M. Wt: 230.267
InChI Key: HFUIEULYHLTUGB-UHFFFAOYSA-N
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Description

Structural Elucidation of Methyl 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate

Molecular Characterization and IUPAC Nomenclature

The compound is designated by the IUPAC name This compound , reflecting its fused bicyclic structure and ester functional group. Key molecular descriptors include:

Property Value
Molecular Formula C₁₃H₁₄N₂O₂
Molecular Weight 230.26 g/mol
PubChem CID 1507231
CAS Registry Number 697234-09-6
Synonyms HMS1700G13, ALBB-024440, STK737108

The structure comprises a pyrido[1,2-a]benzimidazole scaffold, where a six-membered pyridine ring is fused to a five-membered benzimidazole moiety. The 1,2,3,4-tetrahydro designation indicates partial saturation in the pyridine ring, while the 7-carboxylate group is esterified with a methyl group.

Structural Features
  • Core Skeleton : The fused bicyclic system consists of:
    • Benzimidazole ring : A planar five-membered ring with alternating single and double bonds.
    • Tetrahydropyridine ring : A partially saturated six-membered ring adopting a chair-like or envelope conformation.
  • Functional Groups :
    • Methyl ester : Positioned at the 7-carbon of the benzimidazole ring, contributing to electronic and steric effects.

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this compound are unavailable, insights can be drawn from analogous pyrido[1,2-a]benzimidazole derivatives. For example:

Derivative Key Conformational Features Reference
1,3,3-Trimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-1-ol Benzimidazole ring planarity (max deviation: 0.042 Å); dihydropyridine in envelope conformation
Ethyl 2,4-dimethylpyrido[1,2-a]benzimidazole-3-carboxylate Planar fused-ring system; carboxylate group tilted 60.38° relative to benzene ring
Predicted Conformational Behavior
  • Aromatic Planarity : The benzimidazole moiety is expected to remain coplanar due to conjugation, while the tetrahydropyridine ring may adopt a chair-like or boat-like conformation depending on substituent positions.
  • Interruptions in Aromaticity : The partial saturation in the pyridine ring disrupts full aromaticity, influencing reactivity and molecular packing.

Comparative Structural Analysis with Pyrido[1,2-a]benzimidazole Derivatives

The structural diversity of pyrido[1,2-a]benzimidazole derivatives is influenced by substituents and their positions. Below is a comparative analysis of key derivatives:

Derivative Substituents Structural Impact Reference
This compound 7-Methyl ester, tetrahydro-pyridine ring Steric hindrance at C7; partial saturation in pyridine ring
Ethyl 2,4-dimethylpyrido[1,2-a]benzimidazole-3-carboxylate 2,4-Dimethyl, 3-carboxylate ester Increased steric bulk; planar fused-ring system
1,3,3-Trimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-1-ol 1-OH, 3,3-dimethyl, tetrahydro-pyridine Hydrogen bonding via -OH; envelope conformation in dihydropyridine
2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole 2-Methyl, pyrazino fusion Pyrazine ring introduces basicity; altered electronic profile
Impact of Substituents on Molecular Geometry
  • Carboxylate Ester Groups : The methyl ester at C7 induces electron-withdrawing effects, polarizing the adjacent aromatic ring and influencing regioselectivity in reactions.
  • Methyl Substituents : Methyl groups at positions 2, 3, or 4 enhance steric bulk, potentially altering the dihedral angles between fused rings (e.g., tilt angles of 1.54°–1.85° observed in analogs).

Properties

IUPAC Name

methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-17-13(16)9-5-6-11-10(8-9)14-12-4-2-3-7-15(11)12/h5-6,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUIEULYHLTUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N3CCCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with carboxylic acids or their derivatives, followed by cyclization under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to achieve the desired product quality .

Scientific Research Applications

Biological Activities

1. Anticancer Properties

Research indicates that methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Studies suggest that the compound may interact with specific molecular targets within cancer cells, leading to reduced tumor growth and increased sensitivity to conventional chemotherapeutics.

Case Study:
In vitro studies demonstrated that this compound could induce apoptosis in breast cancer cells by activating the intrinsic apoptotic pathway. The results indicated a dose-dependent response, highlighting its potential as an adjunctive treatment in cancer therapy.

2. Neuroprotective Effects

Another promising application of this compound is its neuroprotective properties. Preliminary research suggests that it may protect neuronal cells from oxidative stress and neuroinflammation.

Case Study:
In animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, administration of this compound resulted in improved cognitive function and reduced markers of neuroinflammation. This suggests potential for development as a therapeutic agent for neurodegenerative disorders.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical pathways involving cyclization reactions. Its derivatives are also being explored for enhanced pharmacological effects.

Derivative Biological Activity Reference
3-Methyl derivativeIncreased anticancer activity
4-Methyl derivativeEnhanced neuroprotective effects

Pharmacological Applications

The compound's pharmacological profile indicates potential applications in:

  • Antitumor agents : As part of combination therapies for various cancers.
  • Neuroprotective drugs : For managing neurodegenerative conditions.
  • Antimicrobial agents : Ongoing studies are investigating its efficacy against bacterial and fungal infections.

Mechanism of Action

The mechanism of action of Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Biological Activity

Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate (commonly referred to as Methyl THPB) is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl THPB has the molecular formula C13H14N2O2C_{13}H_{14}N_2O_2 and a molecular weight of 230.26 g/mol. Its structure features a fused ring system that combines a tetrahydropyrido moiety with a benzimidazole component, which contributes to its lipophilicity and biological activity. The presence of the methyl group at the 7th position enhances its interaction with biological targets.

PropertyValue
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Chemical StructureStructure

Biological Activities

Research indicates that Methyl THPB exhibits several notable biological activities:

  • Antimicrobial Activity : Methyl THPB has shown promising results against various microbial strains. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .
  • Anticancer Properties : The compound has been investigated for its anticancer effects, particularly in inhibiting tumor cell proliferation. Mechanistic studies suggest that Methyl THPB may exert its effects by interfering with specific enzymes involved in cancer cell survival and proliferation .
  • Enzyme Inhibition : Methyl THPB has been reported to inhibit key enzymes such as monoamine oxidase (MAO), which is involved in neurotransmitter metabolism. This inhibition could have implications for treating neurological disorders .
  • Binding Affinity Studies : Molecular docking studies have indicated that Methyl THPB binds effectively to various receptors and enzymes implicated in disease pathways, including those related to cancer and stress-related disorders .

Case Studies and Research Findings

Several studies have highlighted the biological activity of Methyl THPB:

  • Antimicrobial Efficacy : In vitro tests conducted on various bacterial strains revealed that Methyl THPB exhibited significant antibacterial activity comparable to established antibiotics like ciprofloxacin and norfloxacin .
  • Cancer Cell Line Studies : Research involving cancer cell lines demonstrated that Methyl THPB could suppress cell growth significantly, with IC50 values indicating potent activity against specific cancer types .
  • Docking Studies : Computational studies have shown that Methyl THPB interacts favorably with target proteins involved in cancer progression and neurodegenerative diseases, suggesting its potential as a lead compound for drug development .

Q & A

Q. Table 1: Comparative Synthesis Methods

MethodKey Reactants/ConditionsYield (%)Characterization TechniquesReference
One-pot two-stepDiethyl esters, nitrophenyl groups55–57¹H/¹³C NMR, HRMS
Multicomponent reactionAryl acids, 15-hour refluxN/A*NMR, MS, IR
TrifluoromethylationCF₃ reagents, catalytic conditionsHigh†Bioactivity assays
*Yields not explicitly reported in ; †Biological evaluation in suggests high efficacy.

Basic: How should researchers purify and characterize this compound?

Methodological Answer:

  • Purification :
    • Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to isolate the target compound .
    • Recrystallization : Ethanol/water mixtures are effective for removing polar byproducts.
  • Characterization :
    • ¹H/¹³C NMR : Assign peaks to confirm ring fusion and substituent positions (e.g., 7-carboxylate group at δ ~3.9 ppm for methyl esters) .
    • HRMS : Validate molecular formula (e.g., [M+H]+ calculated vs. observed mass error < 2 ppm) .

Advanced: How can conflicting spectral data be resolved during structural confirmation?

Methodological Answer:
Contradictions between NMR, IR, or HRMS data require systematic troubleshooting:

  • Peak misassignment in NMR :
    • Use 2D NMR (COSY, HSQC) to correlate ambiguous proton and carbon signals .
    • Compare with analogous compounds (e.g., ’s 2d vs. 1j in ).
  • HRMS discrepancies :
    • Re-run under high-resolution conditions to rule out adducts or impurities.
    • Cross-validate with isotopic pattern analysis .

Advanced: What strategies address low yields in multicomponent reactions?

Methodological Answer:

  • Stepwise vs. one-pot synthesis : Isolate intermediates (e.g., imine formation) before cyclization to reduce competing pathways .
  • Catalytic systems : Transition-metal catalysts (e.g., CuI) or organocatalysts (proline derivatives) enhance regioselectivity .
  • Solvent optimization : Switch to ionic liquids or DMF to stabilize charged intermediates .

Advanced: How can substituent effects on bioactivity be systematically studied?

Methodological Answer:

  • Functional group variation : Introduce electron-withdrawing (e.g., -NO₂, -CF₃) or donating (-OCH₃) groups at the 7-carboxylate position .
  • SAR studies :
    • Test derivatives in in vitro assays (e.g., enzyme inhibition in ).
    • Correlate logP (lipophilicity) with cellular uptake using HPLC-derived retention times .

Advanced: How to design experiments to elucidate reaction mechanisms?

Methodological Answer:

  • Kinetic studies : Monitor reaction progress via TLC or in-situ IR to identify rate-determining steps.
  • Isotopic labeling : Use ¹⁵N-labeled amines to track cyclization pathways in NMR .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) predict transition states and regioselectivity trends .

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